molecular formula C15H12N2O3 B412061 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL

2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL

Cat. No.: B412061
M. Wt: 268.27g/mol
InChI Key: HYFJDUBKWVILOC-KJFCXQQNSA-N
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Description

2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL is an organic compound characterized by the presence of a nitro group, an allylideneamino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:

4-Nitrobenzaldehyde+2-AminophenolThis compound\text{4-Nitrobenzaldehyde} + \text{2-Aminophenol} \rightarrow \text{this compound} 4-Nitrobenzaldehyde+2-Aminophenol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-[3-(4-Amino-phenyl)-allylideneamino]-phenol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Amino-phenyl)-allylideneamino]-phenol: Similar structure but with an amino group instead of a nitro group.

    2-[3-(4-Methoxy-phenyl)-allylideneamino]-phenol: Similar structure but with a methoxy group instead of a nitro group.

    2-[3-(4-Chloro-phenyl)-allylideneamino]-phenol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27g/mol

IUPAC Name

2-[[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]phenol

InChI

InChI=1S/C15H12N2O3/c18-15-6-2-1-5-14(15)16-11-3-4-12-7-9-13(10-8-12)17(19)20/h1-11,18H/b4-3+,16-11?

InChI Key

HYFJDUBKWVILOC-KJFCXQQNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O

SMILES

C1=CC=C(C(=C1)N=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)N=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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